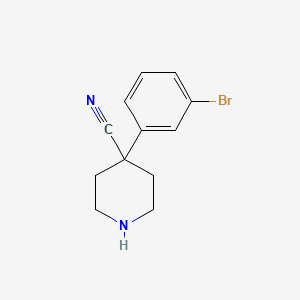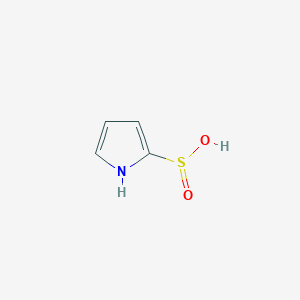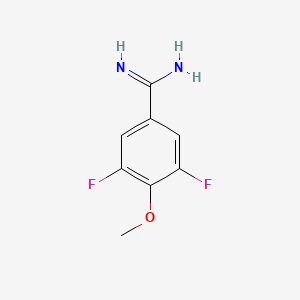
3,5-Difluoro-4-methoxybenzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-methoxybenzimidamide is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with an imidamide functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methoxybenzimidamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoro-4-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,5-difluoro-4-methoxybenzoic acid is converted to an imidamide group through an amidation reaction. This can be achieved using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with ammonia (NH₃) or an amine to yield the imidamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Types of Reactions:
Substitution Reactions: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The imidamide group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Hydrolysis: The imidamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Oxidation can yield nitroso or nitro derivatives.
Reduction Products: Reduction can lead to the formation of amines or other reduced nitrogen-containing compounds.
科学研究应用
3,5-Difluoro-4-methoxybenzimidamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 3,5-Difluoro-4-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds. The methoxy group can also contribute to the compound’s overall lipophilicity, affecting its distribution within biological systems.
相似化合物的比较
3,5-Difluoro-4-hydroxybenzimidamide: Similar structure but with a hydroxy group instead of a methoxy group.
3,5-Difluoro-4-methoxybenzoic acid: Lacks the imidamide group but shares the same benzene ring substitution pattern.
3,5-Difluoro-4-methoxybenzylamine: Contains an amine group instead of an imidamide group.
Uniqueness: 3,5-Difluoro-4-methoxybenzimidamide is unique due to the combination of its fluorine atoms and methoxy group, which impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C8H8F2N2O |
|---|---|
分子量 |
186.16 g/mol |
IUPAC 名称 |
3,5-difluoro-4-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H3,11,12) |
InChI 键 |
JMNUADHHNPYQON-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1F)C(=N)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Bromopyrrolo[1,2-a]quinoxaline](/img/structure/B12974609.png)
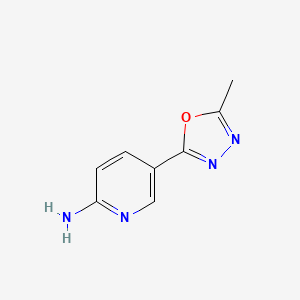
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)
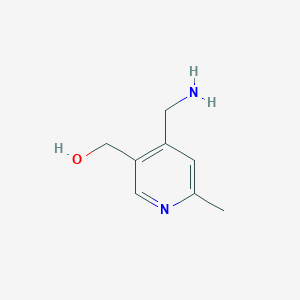

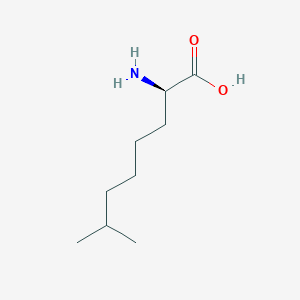

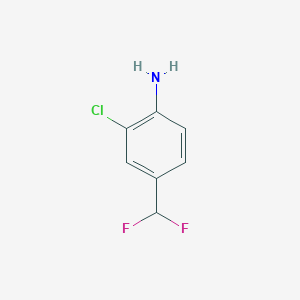
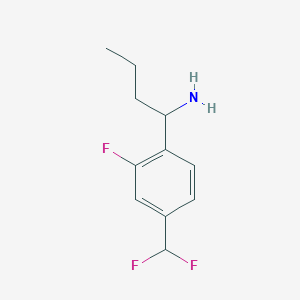
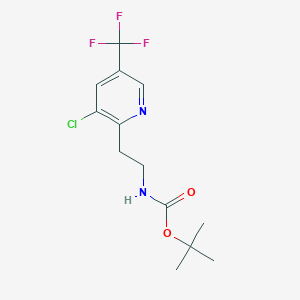
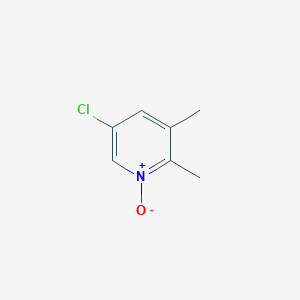
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
